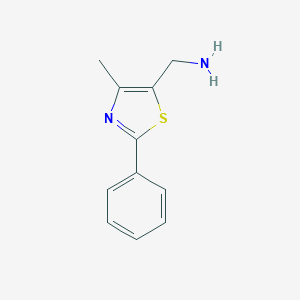

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCPMNJUNGLHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383715 | |

| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165735-95-5 | |

| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

Abstract

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiazole core is a prominent scaffold in numerous FDA-approved drugs, prized for its diverse biological activities and stable aromatic nature.[1][2][3] This guide provides an in-depth exploration of robust and scalable synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect three primary synthetic strategies, each originating from a common, accessible intermediate. The discussion emphasizes not only the procedural steps but also the underlying chemical principles, mechanistic insights, and practical considerations that inform the selection of each route. Detailed, step-by-step protocols, comparative analysis, and process visualizations are provided to ensure reproducibility and facilitate strategic decision-making in a laboratory setting.

Strategic Overview and Retrosynthetic Analysis

The synthesis of a substituted amine like (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine allows for several strategic approaches. The primary amine functionality is typically installed in the final steps of a synthesis to avoid undesired side reactions. Our retrosynthetic analysis identifies three key precursors, all derivable from a central thiazole intermediate, which in turn is constructed via the classic Hantzsch thiazole synthesis.

The three divergent pathways for introducing the aminomethyl (-CH₂NH₂) group at the C5 position of the thiazole ring are:

-

The Nitrile Reduction Pathway: Involves the reduction of a 5-cyano-thiazole derivative. This is a highly reliable method for preparing primary amines.[4][5][6]

-

The Amide Reduction Pathway: Utilizes the direct reduction of a 5-carboxamide-thiazole derivative. This route is often more direct than the nitrile pathway.[7][8]

-

The Gabriel Synthesis Pathway: A classic method that builds the primary amine from a 5-halomethyl-thiazole derivative, effectively preventing the common issue of over-alkylation.[9][10][11][12]

These pathways converge on a common intermediate, Ethyl 4-methyl-2-phenylthiazole-5-carboxylate , which provides the necessary functional handle for elaboration into the required precursors.

Caption: Key stages of the Hantzsch thiazole synthesis.

Experimental Protocol: Ethyl 4-methyl-2-phenylthiazole-5-carboxylate

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobenzamide (13.7 g, 0.1 mol) and absolute ethanol (100 mL). Stir until the thiobenzamide is fully dissolved.

-

Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise over 15 minutes. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water, which will cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

-

Purification: Recrystallize the crude product from ethanol to yield pure ethyl 4-methyl-2-phenylthiazole-5-carboxylate as a white to pale yellow solid.

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [13][14] |

| Melting Point | 65-67 °C | N/A |

| Solvent | Ethanol | [13] |

Pathway A: Synthesis via Nitrile Reduction

This pathway is a robust, three-step sequence from the key ester intermediate. It offers high yields and a pure final product, as the reduction of a nitrile to a primary amine is a very clean transformation. [6][15]

Caption: Workflow for the nitrile reduction pathway.

Protocol 3.1: 4-Methyl-2-phenylthiazole-5-carboxamide

-

Reaction Setup: Charge a sealed pressure vessel with ethyl 4-methyl-2-phenylthiazole-5-carboxylate (13.1 g, 0.05 mol) and a 7N solution of ammonia in methanol (100 mL).

-

Reaction: Seal the vessel and heat at 100°C for 24 hours. The internal pressure will increase.

-

Workup: Cool the vessel to room temperature. Vent the vessel in a fume hood. The product will have precipitated.

-

Isolation: Concentrate the mixture under reduced pressure. Collect the resulting solid by filtration, wash with cold methanol, and dry under vacuum.

Protocol 3.2: 4-Methyl-2-phenylthiazole-5-carbonitrile

-

Reagent Setup: In a 100 mL flask under an inert atmosphere (N₂), suspend the carboxamide (10.9 g, 0.05 mol) in phosphorus oxychloride (POCl₃, 25 mL).

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 3 hours. The solution will become homogeneous.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution with solid sodium bicarbonate until effervescence ceases. Extract the product with ethyl acetate (3 x 75 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the nitrile. [16]

Protocol 3.3: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

-

Reagent Setup: Under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 2.8 g, 0.075 mol) to 100 mL of anhydrous diethyl ether in a three-neck flask. Cool the suspension to 0°C.

-

Addition: Dissolve the nitrile (10.0 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4 hours.

-

Workup (Fieser method): Cool the reaction to 0°C. Cautiously add, in sequence: 2.8 mL of water, 2.8 mL of 15% aqueous NaOH, and finally 8.4 mL of water.

-

Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration. Wash the precipitate with diethyl ether. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine.

Pathway B: Synthesis via Amide Reduction

This pathway provides a more direct route from the key intermediate by omitting the nitrile formation step. The direct reduction of an amide to an amine using a powerful reducing agent like LiAlH₄ is a highly effective transformation where the carbonyl group is fully reduced to a methylene group. [17][18]

Caption: Workflow for the direct amide reduction pathway.

Protocol 4.1: 4-Methyl-2-phenylthiazole-5-carboxamide

This step is identical to Protocol 3.1.

Protocol 4.2: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

-

Reagent Setup: Under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 4.4 g, 0.115 mol) to 150 mL of anhydrous tetrahydrofuran (THF) in a three-neck flask. Cool the suspension to 0°C.

-

Addition: Add the carboxamide (10.0 g, 0.046 mol) portion-wise to the LiAlH₄ suspension, ensuring the temperature remains below 10°C.

-

Reaction: After addition, warm the mixture to room temperature and then heat to reflux for 6-8 hours.

-

Workup & Isolation: Follow the identical workup and isolation procedure as described in Protocol 3.3.

Pathway C: Synthesis via Gabriel Synthesis

The Gabriel synthesis is a classic and highly selective method for preparing primary amines from primary alkyl halides. [9][11]It prevents the formation of secondary and tertiary amine byproducts often seen in direct alkylation of ammonia. [12]This pathway involves reducing the ester to an alcohol, converting it to a halide, and then performing the Gabriel synthesis.

Caption: Workflow for the Gabriel synthesis pathway.

Protocol 5.1: (4-Methyl-2-phenylthiazol-5-yl)methanol

-

Reagent Setup: Prepare a suspension of LiAlH₄ (3.8 g, 0.1 mol) in 150 mL of anhydrous diethyl ether at 0°C as in Protocol 3.3.

-

Addition: Add a solution of ethyl 4-methyl-2-phenylthiazole-5-carboxylate (24.7 g, 0.1 mol) in 100 mL of anhydrous ether dropwise.

-

Reaction & Workup: After addition, stir at room temperature for 2 hours. Perform the Fieser workup as described in Protocol 3.3 to isolate the alcohol.

Protocol 5.2: 5-(Chloromethyl)-4-methyl-2-phenylthiazole

-

Reagent Setup: Dissolve the alcohol (10.3 g, 0.05 mol) in 100 mL of dichloromethane and cool to 0°C.

-

Addition: Add thionyl chloride (SOCl₂, 5.4 mL, 0.075 mol) dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then at room temperature for 2 hours.

-

Workup: Carefully pour the mixture into a saturated aqueous sodium bicarbonate solution to neutralize excess SOCl₂. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chloride.

Protocol 5.3: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

-

N-Alkylation: In a flask, combine the chloromethylthiazole (11.1 g, 0.05 mol) and potassium phthalimide (9.3 g, 0.05 mol) in 100 mL of dimethylformamide (DMF). Heat the mixture at 90°C for 4 hours. Cool and pour into water to precipitate the N-alkylated phthalimide. Filter and dry the solid.

-

Hydrazinolysis: Suspend the N-alkylated phthalimide in 100 mL of ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 3.0 mL, 0.06 mol) and heat the mixture to reflux for 4 hours. A thick precipitate of phthalhydrazide will form. [9]3. Isolation: Cool the mixture and acidify with concentrated HCl to pH ~1 to dissolve the amine. Filter off the phthalhydrazide precipitate. Make the filtrate basic (pH > 12) with 10M NaOH. Extract the liberated amine with dichloromethane (3 x 50 mL). Dry the combined organic layers and concentrate under reduced pressure to obtain the final product.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as available reagents, desired scale, and tolerance for hazardous materials. Each pathway presents a unique set of advantages and disadvantages.

| Feature | Pathway A (Nitrile) | Pathway B (Amide) | Pathway C (Gabriel) |

| Number of Steps | 3 (from ester) | 2 (from ester) | 3 (from ester) |

| Key Reagents | POCl₃, LiAlH₄ | LiAlH₄ | SOCl₂, K-Phthalimide, N₂H₄ |

| Advantages | High-yielding final step; clean reduction. | Most direct route; fewer steps. | Avoids over-alkylation; high purity amine. [10][11] |

| Disadvantages | Use of corrosive POCl₃; extra dehydration step. | Requires slightly more LiAlH₄; amide may be poorly soluble. | Multiple steps; phthalhydrazide removal can be difficult. [9] |

| Scalability | Good. Catalytic hydrogenation can replace LiAlH₄ for safer scale-up. [4][19] | Good. A straightforward reduction. | Moderate. Can be cumbersome on a large scale. |

| Overall Yield | High | High | Moderate to High |

Expert Insight: For laboratory-scale synthesis where purity is paramount, Pathway A (Nitrile) and Pathway C (Gabriel) are excellent choices. Pathway A is often preferred for its reliability. Pathway B (Amide) is the most step-economical and is ideal for rapid synthesis if starting materials are readily available. For industrial applications, replacing LiAlH₄ in Pathway A with catalytic hydrogenation would be the most viable and safe approach.

Conclusion

The synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine can be successfully achieved through several reliable synthetic routes. The selection of a specific pathway is a strategic decision guided by project goals, including scale, purity requirements, and safety considerations. By starting with a Hantzsch synthesis to build the core thiazole intermediate, chemists can leverage divergent pathways involving nitrile reduction, direct amide reduction, or the Gabriel synthesis to access the target amine with high fidelity. This guide provides the foundational knowledge and detailed protocols necessary for the successful execution of these synthetic strategies.

References

-

Gabriel synthesis . Wikipedia. [Link]

-

Ch22: Reduction of Amides using LiAlH4 to amines . University of Calgary. [Link]

-

Nitrile reduction . Wikipedia. [Link]

-

reduction of nitriles . Chemguide. [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. [Link]

-

Amines - Nitriles (A-Level Chemistry) . Study Mind. [Link]

-

Reduction of Amides to Amines and Aldehydes . Chemistry Steps. [Link]

-

What is Gabriel Phthalimide Synthesis Reaction? . BYJU'S. [Link]

-

20.7: Chemistry of Nitriles . LibreTexts Chemistry. [Link]

-

Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis . Oreate AI Blog. [Link]

-

Gabriel Synthesis . Organic Chemistry Tutor. [Link]

-

Video: Preparation of 1° Amines: Gabriel Synthesis . JoVE. [Link]

-

Video: Amides to Amines: LiAlH4 Reduction . JoVE. [Link]

-

Reduction of Amides to Amines . Master Organic Chemistry. [Link]

-

Amide to Amine - Common Conditions . The Synthetic Raction Explorer. [Link]

-

Microwave-assisted Hantzsch thiazole synthesis... . National Institutes of Health (NIH). [Link]

-

Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]

-

synthesis of thiazoles . YouTube. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... . MDPI. [Link]

-

Reaction mechanism of Hantzsch thiazole synthesis . ResearchGate. [Link]

-

Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide . AIP Publishing. [Link]

-

Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide . AIP Publishing. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors . National Institutes of Health (NIH). [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]

-

(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE . ChemBK. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents . National Institutes of Health (NIH). [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. [Link]

-

Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole . Slideshare. [Link]

-

SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS . Farmacia Journal. [Link]

- US Patent for Process for the preparation of 2-methylthiazole-5-carboxylates.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amide to Amine - Common Conditions [commonorganicchemistry.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis - Oreate AI Blog [oreateai.com]

- 12. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 16. 830330-33-1|4-Methyl-2-phenylthiazole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 17. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 18. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 19. studymind.co.uk [studymind.co.uk]

Introduction: The Phenylthiazole Scaffold as a Privileged Structure in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1] When substituted with a phenyl group, the resulting 2-phenylthiazole core becomes a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This guide focuses on a particularly valuable derivative: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. The introduction of a methyl group at the 4-position and a reactive aminomethyl handle at the 5-position creates a versatile building block with significant potential for the development of novel therapeutic agents and functional materials.[2]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a comprehensive overview of the known chemical properties, a robust framework for its synthesis and derivatization, and insights into its applications. The narrative emphasizes the causal relationships behind its chemical behavior and synthetic methodologies, providing a practical and scientifically rigorous resource.

Section 1: Core Physicochemical and Structural Characterization

Understanding the fundamental properties of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is critical for its effective use in research and development. These properties dictate its solubility, stability, and reactivity in various experimental settings.

Identity and Key Physicochemical Data

The compound is unambiguously identified by its CAS number and structural formula. The key physicochemical data, compiled from available sources, are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | [3] |

| Synonyms | 5-(Aminomethyl)-4-methyl-2-phenyl-1,3-thiazole | [3] |

| CAS Number | 165735-95-5 | [3][4] |

| Molecular Formula | C₁₁H₁₂N₂S | [3][4] |

| Molecular Weight | 204.29 g/mol | [3] |

| Melting Point | 230 °C | [4] |

| Appearance | Likely an off-white or crystalline powder | Inferred from related compounds[2] |

Structural Insights and Predicted Properties

-

pKa: The molecule possesses a primary aliphatic amine (-CH₂NH₂). This group is basic, and its predicted pKa is expected to be in the range of 9-10, similar to other primary amines. This makes the compound amenable to forming salts (e.g., hydrochlorides) which often exhibit enhanced aqueous solubility.

-

Solubility: Due to the predominantly aromatic and hydrocarbon character, the free base is expected to have low solubility in water but good solubility in organic solvents like ethanol, DMSO, and chlorinated solvents. The incorporation of lipophilic moieties is a common strategy to enhance biological activity, though it can negatively affect drug-like properties like solubility.[5] Modifying the amine can significantly alter this profile.[5]

-

Spectroscopic Features (Predicted):

-

¹H NMR: Key expected signals include a singlet for the methyl protons (~2.4 ppm), a singlet for the aminomethyl protons (-CH₂-), signals for the phenyl group protons in the aromatic region (~7.4-8.0 ppm), and a broad singlet for the amine protons (-NH₂) which may exchange with D₂O.

-

¹³C NMR: Signals corresponding to the methyl carbon, the aminomethyl carbon, the aromatic carbons of the phenyl ring, and the carbons of the thiazole ring are expected.

-

Mass Spectrometry: The exact mass is 204.07211956 Da.[6] The molecular ion peak [M]+ at m/z ≈ 204.3 would be prominent.

-

Section 2: Synthesis and Mechanistic Considerations

The synthesis of substituted thiazoles is a well-established field of organic chemistry, with the Hantzsch thiazole synthesis being the most prominent method. This reaction involves the condensation of an α-haloketone with a thioamide. For (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, a logical synthetic approach involves the reaction of thiobenzamide with a suitably protected α-halo derivative of 1-aminobutan-2-one.

Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis

The following workflow outlines a plausible and efficient route to the target compound. The key is the use of a protected amine to prevent side reactions. A phthalimide group is an excellent choice for a protected primary amine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE suppliers & manufacturers in China [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine | C11H12N2S | CID 89689879 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine mechanism of action hypothesis

An In-Depth Technical Guide on the Core Mechanism of Action Hypothesis for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen, which has emerged as a cornerstone in the development of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various molecular interactions have rendered it a "privileged structure" in medicinal chemistry.[1] Thiazole-containing compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] Notably, several clinically approved drugs, such as the anticancer agent Dasatinib and the antifungal Isavuconazole, feature a thiazole core, underscoring its therapeutic relevance.[5][6][7] This guide focuses on a specific, yet under-investigated derivative, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, to hypothesize its mechanism of action and provide a rigorous experimental framework for its validation.

Introduction to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine: A Compound of Interest

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a small molecule characterized by a central 1,3-thiazole ring substituted with a methyl group at the 4-position, a phenyl group at the 2-position, and a methanamine group at the 5-position. While specific biological data for this exact compound is not extensively available in the public domain, its structural features, particularly the 2-phenylthiazole core, are present in numerous bioactive molecules.[7][8][9] This structural similarity provides a strong foundation for postulating a plausible mechanism of action.

Core Hypothesis: A Dual-Action Model Targeting Key Cellular Pathways

Based on the established pharmacology of phenylthiazole derivatives, we hypothesize that (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine possesses a dual mechanism of action, potentially acting as both an anticancer and an antimicrobial agent. This hypothesis is predicated on the following lines of reasoning:

-

Anticancer Activity via Kinase Inhibition: The 2-phenylthiazole scaffold is a common feature in various kinase inhibitors. We postulate that (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine acts as a competitive inhibitor of a specific oncogenic kinase, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase in pathways like PI3K/Akt/mTOR.[10] The methanamine group at the 5-position could play a crucial role in forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of the target kinase.

-

Antimicrobial Activity via Enzyme Inhibition: Phenylthiazole derivatives have demonstrated potent antimicrobial effects.[8][11] We hypothesize an alternative or additional mechanism involving the inhibition of a critical microbial enzyme. In bacteria, this could be an enzyme involved in cell wall biosynthesis.[8] In fungi, the target could be an enzyme in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51), a common target for azole antifungals.[7][12]

Hypothesized Signaling Pathway (Anticancer)

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activity Screening of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[2][4][5] The structural versatility of the thiazole nucleus allows for modifications that can be tailored to interact with various biological targets, making it a privileged scaffold in drug discovery.[1][6] This guide focuses on a specific derivative, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, outlining a comprehensive strategy for its biological activity screening. The rationale for investigating this particular compound stems from the established pharmacological importance of the 2-phenylthiazole and 4-methylthiazole moieties in various therapeutic agents.

Rationale for Screening: Building on a Foundation of Known Thiazole Bioactivities

The decision to screen (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is not arbitrary but is based on a wealth of preclinical data on related structures. Thiazole derivatives have demonstrated significant potential in several key therapeutic areas:

-

Antimicrobial Activity: The thiazole ring is a common feature in many antimicrobial agents.[3][7] Derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10] The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial drugs, and thiazole derivatives represent a promising avenue of research.[11]

-

Anticancer Activity: A significant body of research highlights the anticancer potential of thiazole-containing compounds.[4][6][12] These derivatives can induce apoptosis, inhibit cell proliferation, and target specific enzymes involved in cancer progression, such as protein kinases.[6][12][13] The presence of the phenyl group in the target compound may enhance its interaction with hydrophobic pockets in cancer-related proteins.

-

Antioxidant Activity: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Thiazole derivatives have been shown to possess radical scavenging and electron-donating capabilities, suggesting their potential as antioxidants.[14][15][16][17][18]

-

Enzyme Inhibition: The thiazole scaffold can be functionalized to interact with the active sites of various enzymes. For instance, certain thiazole derivatives have been identified as inhibitors of carbonic anhydrase and Pin1, enzymes implicated in various diseases.[13][19]

This guide provides a roadmap for systematically evaluating the biological potential of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine across these key areas.

Experimental Screening Workflows

A tiered approach to screening is recommended, starting with broad primary assays to identify potential activities, followed by more specific secondary assays to elucidate mechanisms of action.

Caption: Workflow for determining MIC and MBC/MFC.

Section 2: Anticancer Activity Screening

The evaluation of anticancer potential will begin with an in vitro cytotoxicity assay against a panel of human cancer cell lines.

Rationale and Causality

The thiazole moiety is present in several anticancer drugs, and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. [4][12][20]The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests cytotoxicity.

Experimental Protocol: MTT Assay

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Data Presentation

| Cell Line | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| MCF-7 | Data | Doxorubicin: Data |

| HepG2 | Data | Doxorubicin: Data |

| A549 (Lung) | Data | Doxorubicin: Data |

Mechanistic Follow-up Studies

If significant cytotoxicity is observed, further studies can be conducted to elucidate the mechanism of cell death, such as:

-

Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).

Caption: Investigating the mechanism of anticancer activity.

Section 3: Antioxidant Activity Screening

The antioxidant potential of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine will be assessed using common radical scavenging assays.

Rationale and Causality

Many phenolic and heterocyclic compounds exhibit antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the radical scavenging ability of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

Step-by-Step Methodology:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Include a blank (methanol) and a positive control (e.g., Ascorbic acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Data Presentation

| Assay | Test Compound IC50 (µg/mL) | Positive Control IC50 (µg/mL) |

| DPPH Scavenging | Data | Ascorbic Acid: Data |

| ABTS Scavenging | Data | Trolox: Data |

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial biological activity screening of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. The proposed assays will provide valuable preliminary data on its potential as an antimicrobial, anticancer, or antioxidant agent. Positive results in any of these primary screens will warrant further investigation, including more in-depth mechanistic studies, evaluation in more complex biological systems (e.g., co-cultures, 3D models), and eventually, in vivo studies. The structural features of this compound, based on the rich chemistry of thiazoles, make it a compelling candidate for drug discovery efforts.

References

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

- (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.

- Synthesis and Pin1 inhibitory activity of thiazole deriv

- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Deriv

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Drug Delivery and Therapeutics.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.

- Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. PubMed.

- (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate.

- In vitro antioxidant properties of new thiazole derivatives.

- Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)

- SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings.

- Full article: Synthesis and Anticancer Activities of Some Thiazole Deriv

- Synthesis and biological activity of n-{5-(4-methylphenyl)

- 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- Full article: Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Taylor & Francis Online.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 9. jchemrev.com [jchemrev.com]

- 10. mdpi.com [mdpi.com]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scholar.ui.ac.id [scholar.ui.ac.id]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine: Structural Analogs and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structural modifications, and biological activities of its analogs and derivatives. We delve into the critical structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, offering field-proven insights into experimental design and interpretation. This document is intended to be a practical resource, featuring detailed, step-by-step protocols for key synthetic transformations and biological assays, alongside a critical discussion of the underlying mechanisms of action and the strategic application of bioisosterism in lead optimization.

The (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine Scaffold: A Foundation for Therapeutic Innovation

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is present in a number of clinically significant drugs, including the antibacterial agent sulfathiazole and the vitamin thiamine (Vitamin B1)[1]. The 2,4,5-trisubstituted thiazole framework, in particular, offers a three-dimensional arrangement of substituents that can be readily modified to achieve specific interactions with biological targets.

The core structure of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, with its molecular formula C11H12N2S and a molar mass of 204.3 g/mol , features a central thiazole ring decorated with a phenyl group at the 2-position, a methyl group at the 4-position, and a methanamine group at the 5-position[2]. This arrangement of functional groups provides a rich platform for chemical diversification, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine and its precursors typically involves the construction of the thiazole ring via the Hantzsch thiazole synthesis or related methodologies, followed by functional group interconversions to introduce the desired substituents.

Synthesis of the Key Precursor: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

A common and efficient route to the core scaffold begins with the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. This can be achieved through a one-pot reaction involving the condensation of thiobenzamide with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 eq.) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate will form. Collect the solid by filtration and wash with cold ethanol.

-

Hydrolysis: Suspend the crude ester in a mixture of methanol and 2N aqueous sodium hydroxide solution. Stir at room temperature for 4 hours[3].

-

Isolation: Remove the methanol under reduced pressure. Acidify the aqueous residue to pH 5-6 with 1N hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid as a white solid[3].

Conversion to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

The conversion of the carboxylic acid to the target methanamine can be accomplished through a two-step process involving the formation of the corresponding carboxamide, followed by its reduction.

Experimental Protocol: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide

-

Activation of Carboxylic Acid: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2 hours, or until the evolution of gas ceases.

-

Amidation: Cool the reaction mixture to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in dioxane until the reaction is complete (as monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.

Step 2: Reduction of the Carboxamide

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2-3 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Amide: Cool the LiAlH4 suspension to 0 °C. Add a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (1 eq.) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Isolation and Purification: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.

Caption: Synthetic pathway to the core scaffold.

Structural Analogs and Derivatives: Exploring Chemical Space

The modular nature of the (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold allows for systematic modifications at three key positions: the 2-phenyl ring, the 4-methyl group, and the 5-methanamine moiety.

Modifications of the 2-Phenyl Ring

The electronic and steric properties of the 2-phenyl ring can be readily altered by introducing substituents at the ortho-, meta-, and para-positions. These modifications can significantly impact the compound's interaction with its biological target.

| Substituent (R) | Rationale for Modification | Observed Biological Effects | References |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Enhance electron density of the aromatic ring, potentially improving hydrophobic interactions. | Increased anticancer activity in some series. | [4] |

| Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | Modulate the electronic properties and can introduce new hydrogen bonding interactions. | Halogen substitution, particularly at the ortho- and meta-positions, has been associated with enhanced antimicrobial activity. | [5] |

| Bulky groups (e.g., -t-butyl, -adamantyl) | Probe the steric tolerance of the binding pocket. | Can lead to improved selectivity for certain biological targets. | [4] |

Modifications of the 4-Methyl Group

While less frequently explored, modifications at the 4-position can influence the overall shape and lipophilicity of the molecule.

| Modification | Rationale | Potential Impact |

| Replacement with larger alkyl groups (e.g., ethyl, propyl) | Increase lipophilicity and steric bulk. | May enhance membrane permeability but could also lead to steric hindrance at the binding site. |

| Replacement with polar groups (e.g., -CH₂OH) | Introduce hydrogen bonding capabilities. | Could improve solubility and introduce new interactions with the target. |

Modifications of the 5-Methanamine Group

The 5-methanamine group is a key site for derivatization, often serving as a handle for the introduction of various pharmacophoric groups.

| Derivative Type | Rationale | Examples of Biological Activity | References |

| Amides and Carboxamides | Introduce hydrogen bond donors and acceptors, and can be used to link to other functional groups. | Potent anticancer and antimicrobial agents. | [1][3] |

| Ureas and Thioureas | Provide additional hydrogen bonding capabilities and can mimic peptide bonds. | Have shown activity as kinase inhibitors. | [6] |

| Schiff Bases | Formed by condensation with aldehydes, leading to a diverse range of structures. | Exhibit a broad spectrum of biological activities, including antioxidant and antimicrobial effects. | [7] |

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potential of 2-phenylthiazole derivatives as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Key SAR Insights for Anticancer Activity:

-

2-Phenyl Ring Substitution: The presence of electron-donating groups, such as a methyl group at the para-position of the phenyl ring, has been shown to enhance cytotoxic activity against hepatocellular carcinoma cell lines (HepG-2)[4].

-

5-Position Derivatives: The introduction of a 1,3,4-thiadiazole ring via a carbohydrazide linker at the 5-position has been identified as a crucial feature for potent cytotoxic activity[4]. N-phenylcarboxamide groups at this position also appear to augment antitumor activity[4].

-

Kinase Inhibition: Certain 2-aminophenylthiazole-based urea derivatives have emerged as potent multi-kinase inhibitors, targeting key enzymes in oncogenic signaling pathways such as VEGFR-2, EGFR, and c-Met[6].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. Analogs of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine have shown promising activity against a range of bacterial and fungal pathogens.

Key SAR Insights for Antimicrobial Activity:

-

Halogen Substitution: The presence of halogen atoms (e.g., Cl, F) on the 2-phenyl ring, particularly at the ortho and meta positions, has been correlated with increased antimicrobial activity[5].

-

Hydrophobicity: The introduction of nonpolar, hydrophobic moieties at the 2-position of the thiazole ring can be beneficial for antibacterial activity[8].

-

5-Position Modifications: The nature of the substituent at the 5-position is critical. For instance, an ethylidenehydrazine-1-carboximidamide group at this position has been shown to be advantageous for antibacterial activity[8].

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Unraveling the Molecular Basis of Activity

Understanding the mechanism of action is crucial for rational drug design and optimization. For the (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold, several potential mechanisms have been proposed.

Anticancer Mechanisms

-

Induction of Apoptosis: Many 2-phenylthiazole derivatives have been shown to induce apoptosis in cancer cells, often through the activation of caspases[2].

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cell proliferation.

-

Kinase Inhibition: As previously mentioned, specific derivatives can act as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2, EGFR, and c-Met, which are critical for tumor growth, angiogenesis, and metastasis[6].

Caption: Proposed anticancer mechanisms of action.

Antimicrobial Mechanisms

The antimicrobial mechanisms of thiazole derivatives are diverse and can include:

-

Inhibition of Essential Enzymes: Thiazoles can inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Cell Membrane Integrity: Some derivatives may interfere with the synthesis of cell wall components or directly disrupt the microbial cell membrane.

-

Inhibition of Biofilm Formation: Certain thiazole-based compounds have been shown to inhibit the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics.

Bioisosteric Replacement: A Strategy for Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful tool in drug design. In the context of the (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold, bioisosteric replacements can be employed to improve potency, selectivity, and pharmacokinetic properties.

-

Phenyl Ring Bioisosteres: The 2-phenyl group can be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene, furan) to explore different binding interactions and modulate physicochemical properties.

-

Thiazole Ring Bioisosteres: The thiazole ring itself can be replaced with other five-membered heterocycles such as oxazole, isoxazole, or pyrazole. This can alter the hydrogen bonding capacity and metabolic stability of the molecule.

-

Methanamine Bioisosteres: The aminomethyl group can be replaced with other linkers, such as an ether or a thioether, to modify the flexibility and polarity of this region of the molecule.

Conclusion and Future Directions

The (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting point for drug discovery campaigns targeting cancer and infectious diseases. Future research in this area should focus on:

-

Elucidation of specific molecular targets for the most potent compounds to enable structure-based drug design.

-

Systematic exploration of bioisosteric replacements to improve drug-like properties.

-

In vivo evaluation of the most promising analogs to assess their efficacy and safety in preclinical models.

By leveraging the knowledge outlined in this guide, researchers can accelerate the development of the next generation of thiazole-based therapeutics.

References

-

AIP Publishing. (n.d.). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide. Retrieved from [Link]

-

ChemBK. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

MDPI. (n.d.). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

-

American Chemical Society. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

American Chemical Society. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

-

American Chemical Society. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

American Chemical Society. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Phenyl-1,3-Thiazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1,3-thiazole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in a multitude of pharmacologically active compounds.[1][2][3] Among its derivatives, the 2-phenyl-1,3-thiazole core stands out for its remarkable versatility and potent biological activities. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, and therapeutic applications of this important class of compounds. We will explore key synthetic methodologies, delve into their anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. The narrative is grounded in authoritative references, supported by data-rich tables and explanatory diagrams to elucidate complex pathways and structure-activity relationships, offering a comprehensive resource for advancing research and development in this promising area of medicinal chemistry.

The Chemistry of 2-Phenyl-1,3-Thiazoles: Synthesis and Reactivity

The synthetic accessibility of the 2-phenyl-1,3-thiazole scaffold is a primary driver of its widespread investigation. The most robust and widely utilized method for its construction is the Hantzsch thiazole synthesis, a classic condensation reaction that provides a reliable route to a diverse array of derivatives.[2][4][5][6][7]

The fundamental principle of the Hantzsch synthesis involves the cyclization of an α-haloketone with a thioamide. In the context of 2-phenyl-1,3-thiazoles, this typically involves reacting a substituted phenacyl bromide (an α-haloketone) with a thiobenzamide derivative. The choice of reactants is critical as it directly dictates the substitution pattern on the final thiazole ring, making it an ideal reaction for building libraries of compounds for structure-activity relationship (SAR) studies.

Caption: General workflow of the Hantzsch synthesis for 2-phenyl-1,3-thiazole derivatives.

Experimental Protocol: Hantzsch Synthesis of 2,4-diphenyl-1,3-thiazole

This protocol describes a representative synthesis. The self-validating nature of this procedure lies in the characterization of the final product; a successful reaction is confirmed by obtaining spectroscopic data (NMR, IR, MS) consistent with the target structure and a sharp melting point, indicating purity.

Materials:

-

Phenacyl bromide (α-bromoacetophenone)

-

Thiobenzamide

-

Absolute Ethanol

-

Reaction flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in absolute ethanol. The choice of ethanol is crucial as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature, minimizing side product formation.

-

Addition of Haloketone: To the stirred solution, add phenacyl bromide (1 equivalent). This addition is typically performed at room temperature.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-4 hours. The progress of the reaction should be monitored by TLC. This allows for visual confirmation of the consumption of starting materials and the formation of the product spot.

-

Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The product, often a hydrobromide salt, may precipitate. If not, the volume can be reduced under vacuum. The crude solid is collected by filtration.

-

Neutralization (if necessary): The salt is typically neutralized with a weak base like sodium bicarbonate solution to yield the free thiazole base.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, commonly ethanol. This step is critical for removing unreacted starting materials and byproducts, yielding a pure crystalline solid.

-

Characterization: The final product's identity and purity are confirmed by melting point determination, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications and Biological Activities

The 2-phenyl-1,3-thiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[8] This section details its most significant therapeutic applications.

Anticancer Activity

Numerous studies have identified 2-phenyl-1,3-thiazole derivatives as potent antineoplastic agents.[4][9][10] Their mechanism of action often involves the inhibition of critical cellular signaling pathways or the induction of apoptosis.[9][11]

One key target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival. Certain naphthalene-azine-thiazole hybrids have demonstrated potent inhibition of PI3Kα.[11] For instance, compound 6a (Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate) was identified as a significant PI3Kα inhibitor, leading to reduced phosphorylation of downstream targets like Akt and mTOR in ovarian cancer cells.[11] Other derivatives have shown high affinity for Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[4]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 2-phenyl-1,3-thiazole derivative.[11]

Table 1: Selected 2-Phenyl-1,3-Thiazole Derivatives with Anticancer Activity

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 6a | OVCAR-4 (Ovarian) | 1.57 ± 0.06 | PI3Kα Inhibition | [11] |

| Azaindole Derivative | NCI-60 Panel | Micromolar to Nanomolar | CDK1 Inhibition (IC₅₀ = 0.41 µM) | [4] |

| Compound 4b | HL-60 (Leukemia) | 1.3 ± 0.29 | G2/M Phase Arrest, Apoptosis | [12] |

| Compound 5d | Colo-205, A549 | Not specified | Apoptosis Induction | [9] |

Antimicrobial Activity

The 2-phenyl-1,3-thiazole core is a prolific scaffold for the development of novel antimicrobial agents with activity against both bacteria and fungi.[13][14][15] The antibacterial activity is often more pronounced against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.[5][14]

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds. These studies reveal that the nature and position of substituents on the phenyl ring significantly influence biological activity. For example, the position of a hydroxyphenyl moiety on the thiazole ring can dramatically alter antimicrobial efficacy.[13] Similarly, the presence of specific groups on a linked phenyl ring can enhance activity against certain pathogens.

Caption: Key structure-activity relationships for antimicrobial 2-phenyl-1,3-thiazoles.

Table 2: Representative 2-Phenyl-1,3-Thiazole Derivatives with Antimicrobial Activity

| Compound Class | Target Organism | MIC (µg/mL) | Key Structural Feature | Reference |

| Compound 3e | S. aureus (Gram +) | 31.25 | Phenylamino-thiazole | [5] |

| Compound 3e | Candida strains | 7.81 | Phenylamino-thiazole | [5] |

| Compound 12 | S. aureus, E. coli | 125-150 | 4-hydroxyphenyl at position 2 | [13] |

| Compound 6b | B. subtilis (Gram +) | 8 | s-triazine substitution | [16] |

| Compound 10g, 10q | A. niger (Fungus) | Comparable to Ravuconazole | Pyrazole-tethered thiazole | [17] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Derivatives of 2-phenyl-1,3-thiazole have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[18] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators.

In vitro assays, such as the inhibition of albumin denaturation, are commonly used to screen for anti-inflammatory activity. This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. Compounds that can prevent heat-induced denaturation of albumin are considered to have potential anti-inflammatory effects.[19]

Caption: Mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.[18]

Table 3: Selected 2-Phenyl-1,3-Thiazole Derivatives with Anti-inflammatory Activity

| Compound ID | Assay Method | % Inhibition (at 1600 µg/mL) | Key Structural Feature | Reference |

| 6a | Albumin Denaturation | 78.81% | 4-(4-methyl phenyl) | [19] |

| 6c | Albumin Denaturation | 79.93% | 4-(4-nitrophenyl) | [19] |

| 6g | Albumin Denaturation | Good Activity | 4-(4-hydroxyphenyl) | [19] |

| Diclofenac Sodium | Albumin Denaturation | 84.41% | Standard Drug | [19] |

Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and reproducible screening methods. The following protocols for an anticancer cytotoxicity assay and an antimicrobial susceptibility test are standard in the field.

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls, which ensure the bacteria are viable and the medium is sterile.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Test compound dissolved in DMSO

-

Positive control antibiotic (e.g., Streptomycin)

-

Incubator (37°C)

Procedure:

-

Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Plate Setup: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired test concentration) to well 1.

-

Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly and transfer 50 µL from well 2 to well 3. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Future Perspectives and Conclusion

The 2-phenyl-1,3-thiazole scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability, coupled with a diverse and potent range of biological activities, makes it a highly attractive starting point for drug discovery programs. The research highlighted in this guide demonstrates significant progress in developing anticancer, antimicrobial, and anti-inflammatory agents based on this core structure.

Future research should focus on several key areas:

-

Rational Design: Leveraging computational docking and SAR data to design derivatives with enhanced selectivity for specific biological targets, thereby reducing off-target effects and improving therapeutic indices.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their effects will facilitate the identification of novel drug targets and biomarkers.

-

Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests its potential utility in other disease areas, such as neurodegenerative disorders, metabolic diseases, and viral infections.[6][13]

References

- Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl) - PubMed.

- Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate.

- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed.

- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH.

- An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.

- Synthesis and fungicidal evaluation of novel 2-phenyl Thiazole derivatives - ResearchGate.

- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents - ResearchGate.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH.

- Synthesis of Phenyl1,3-thiazole Substituted Amino s-triazines as Antibacterial Agents. ResearchGate.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.

- Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. ResearchGate.

- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega.

- Full article: Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.

- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC - NIH.

- Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. De Gruyter.

- SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASAYAN Journal of Chemistry.

- A Systematic Review On Thiazole Synthesis And Biological Activities.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate.

- A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice.

- Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - WJPMR.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. kuey.net [kuey.net]

- 3. kuey.net [kuey.net]

- 4. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]